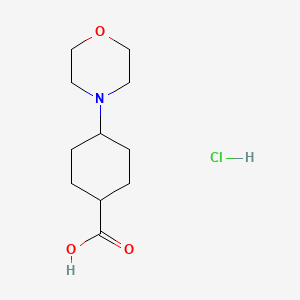

4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride

Descripción

4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride is a cyclohexane derivative functionalized with a morpholine ring at the 4-position and a carboxylic acid group at the 1-position, with a hydrochloride counterion. This compound is widely utilized in medicinal chemistry as a building block for drug discovery due to its structural rigidity and ability to modulate physicochemical properties such as solubility and bioavailability. Its morpholine moiety enhances hydrogen-bonding capacity, while the cyclohexane scaffold provides conformational stability, making it valuable in designing kinase inhibitors, protease inhibitors, and other therapeutic agents .

Propiedades

IUPAC Name |

4-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12;/h9-10H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUBAKDIASJANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-30-9 | |

| Record name | 4-(morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Functionalization via Aminomethyl Cyclohexane Carboxylic Acid Intermediates

The intermediate 4-aminomethyl cyclohexane carboxylic acid can be prepared by hydrogenation as above and then converted to the morpholine-substituted derivative through nucleophilic substitution or coupling reactions.

- Synthetic Route:

- Starting from 4-aminomethyl cyclohexane carboxylic acid, reaction with morpholine under controlled conditions yields 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid.

- Subsequent treatment with hydrochloric acid produces the hydrochloride salt form.

- Reaction Media: Organic solvents such as toluene, dimethoxyethane, or isopropanol are used to facilitate the reaction and purification steps.

- Purification: Extraction with aqueous acid/base washes, solvent distillation under reduced pressure, and crystallization from mixed solvents (e.g., ethanol, water, hydrochloric acid mixture) yield the pure hydrochloride salt.

Azeotropic Distillation and Solvent Exchange Techniques

Advanced preparation methods utilize azeotropic distillation to remove water and other solvents, enabling efficient reaction progress and product isolation.

- Procedure Details:

- Magnesium chloride or other salts may be added to the reaction mixture to facilitate azeotropic removal of solvents such as toluene and isopropanol at elevated temperatures (80–105°C).

- After solvent removal, the reaction mixture is cooled and co-distilled with solvents like toluene or isopropanol to optimize the reaction environment for subsequent steps.

- Benefits: Improved yield and purity by minimizing water content and controlling reaction conditions precisely.

Example Preparation Workflow (Based on Patent WO2019211868A1)

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Add MgCl₂ to toluene/isopropanol mixture | 25–30°C, heat to 80–85°C | Azeotropic solvent removal initiated |

| 2 | Distill solvents azeotropically | 105–140°C | Complete solvent removal |

| 3 | Cool to 60–65°C, co-distill with toluene | 25–30°C | Prepare reaction medium |

| 4 | Add reaction mixture 2 to 1 | 25–30°C, heat to 65–70°C, stir 6 h | Reaction proceeds |

| 5 | Add isopropyl acetate and n-heptane | 25–30°C, stir 45 min | Phase separation and extraction |

| 6 | Wash organic layer with NaOH and NaCl solutions | Room temperature | Purification of organic phase |

| 7 | Distill solvent under reduced pressure | Ambient pressure | Obtain title compound |

Yield reported: 100 gms per batch scale.

Comparative Analysis of Catalytic Hydrogenation vs. Functionalization Routes

| Aspect | Catalytic Hydrogenation Route | Functionalization of Aminomethyl Intermediate |

|---|---|---|

| Starting Material | p-Aminomethyl benzoic acid or derivatives | 4-Aminomethyl cyclohexane carboxylic acid |

| Catalyst | Ruthenium, Nickel | Not required for substitution step |

| Reaction Conditions | High pressure, elevated temperature | Mild to moderate temperature, organic solvents |

| Complexity | Requires catalyst handling and regeneration | Simpler chemical substitution |

| Yield and Purity | High yield, high purity via ion exchange | High purity via extraction and crystallization |

| Commercial Feasibility | Economically feasible with catalyst reuse | Straightforward, scalable |

Research Findings and Optimization Notes

- The use of ruthenium catalysts in hydrogenation is critical for selectivity and catalyst longevity, reducing costs by enabling multiple reuse cycles.

- Azeotropic distillation techniques improve solvent removal efficiency, critical for downstream reaction steps and purity enhancement.

- The hydrochloride salt formation is optimized by slow addition of hydrochloric acid in mixed solvent systems at controlled temperatures (25–60°C), ensuring high crystallinity and yield.

- Reaction times vary from several hours (e.g., 6 hours stirring at 65–70°C) to overnight crystallization steps, depending on scale and purity requirements.

Análisis De Reacciones Químicas

4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Aplicaciones Científicas De Investigación

Buffering Agent in Biological Research

One of the primary applications of 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride is as a non-ionic organic buffering agent. It is commonly used in cell culture systems to maintain pH levels within a specific range (6 to 8.5). This buffering capacity is crucial for various biochemical and cellular processes, ensuring that experimental conditions remain stable and conducive to accurate results .

Antihistaminic Activity

Recent studies have indicated that derivatives of 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid may possess antihistaminic properties. Researchers have synthesized new derivatives and evaluated their in vivo activity, suggesting potential applications in treating allergic reactions or conditions related to histamine release .

Role in Drug Development

The compound is also being investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including those involved in infectious diseases like visceral leishmaniasis .

Synthesis and Structure-Activity Relationship (SAR)

A significant body of research focuses on the synthesis of compounds related to 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid and their structure-activity relationships (SAR). For instance, the exploration of amide derivatives has shown promising results in terms of potency and metabolic stability, which are critical factors for drug efficacy .

| Compound | Activity | Stability | Notes |

|---|---|---|---|

| Compound 1 | Moderate | Low | Initial SAR study showed weak efficacy |

| Compound 2 | High | Moderate | Improved metabolic profile |

| Compound 3 | High | High | Selected for further PK studies |

In Vivo Studies

In vivo studies have highlighted the compound's potential efficacy against various diseases. For example, certain derivatives have been tested for their ability to target specific receptors associated with toxicity, providing insights into their safety profiles and therapeutic windows .

Mecanismo De Acción

The mechanism of action of 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and electrostatic interactions with active sites, while the cyclohexane carboxylic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate

- Molecular Formula: C₁₂H₁₅NO₃·HCl·H₂O

- Molecular Weight : 275.72 g/mol

- Melting Point : 247–251°C

- Key Differences :

- Substitution Pattern: The morpholine group is attached to a benzyl linker in the benzoic acid derivative, unlike the direct cyclohexane linkage in the target compound.

- Solubility: The aromatic benzoic acid core reduces solubility in polar solvents compared to the aliphatic cyclohexane backbone of 4-(morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride.

- Applications: Primarily used in peptide mimetics and as a ligand for G-protein-coupled receptors (GPCRs) .

2,2-Difluoro-4-(morpholin-4-yl)butanoic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₅F₂NO₃

- Molecular Weight : 276.12 g/mol

- Key Differences: Fluorination: The presence of two fluorine atoms on the butanoic acid chain enhances metabolic stability and lipophilicity. Structural Flexibility: The butanoic acid chain introduces greater conformational flexibility compared to the rigid cyclohexane ring. Applications: Explored in fluorine-containing prodrugs and enzyme inhibitors .

1-(Morpholin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃

- Molecular Weight : 207.66 g/mol

- Solubility: Lower molecular weight and compact structure improve aqueous solubility relative to cyclohexane derivatives. Applications: Used in fragment-based drug discovery and as a constrained amino acid analog .

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₃ClF₃NO₂

- Molecular Weight : 247.64 g/mol

- Key Differences: Trifluoromethyl Group: Enhances electronegativity and bioavailability through hydrophobic interactions. Applications: Investigated in CNS-targeted therapeutics due to blood-brain barrier permeability .

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid

- Molecular Formula: C₁₈H₂₁NO₄S

- Molecular Weight : 355.43 g/mol

- Key Differences :

Structural and Functional Analysis Table

Research Findings and Trends

- Bioavailability : Cyclohexane derivatives with morpholine substituents exhibit superior solubility compared to aromatic analogs, as seen in the comparison between this compound and 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride .

- Metabolic Stability: Fluorinated analogs like 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride show enhanced resistance to oxidative metabolism, making them candidates for long-acting therapeutics .

- Structural Constraints : Cyclopropane-containing derivatives (e.g., 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride) demonstrate increased binding specificity in enzyme assays due to restricted conformational freedom .

Actividad Biológica

Overview

4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride (MCHA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MCHA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

MCHA consists of a cyclohexane ring substituted with a morpholine group and a carboxylic acid functional group. This configuration contributes to its interaction with various biological targets.

Pharmacological Effects

MCHA has been studied for its potential in several therapeutic areas, including:

- Antimicrobial Activity : Research indicates that MCHA exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antiviral Properties : Preliminary studies suggest that MCHA may possess antiviral activity. Its mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated .

- Neuroprotective Effects : MCHA has been evaluated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, enhancing GABAergic activity, which may contribute to its protective effects against neuronal damage .

The biological effects of MCHA are primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Modulation : MCHA is believed to influence the activity of GABA receptors, enhancing inhibitory neurotransmission. This action could explain its neuroprotective effects .

- Enzyme Inhibition : Studies have suggested that MCHA may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions related to growth and replication .

Case Studies

- Antibacterial Evaluation : In a study assessing the antibacterial efficacy of MCHA against clinical isolates, the compound demonstrated significant bactericidal activity with MIC values ranging from 8 to 16 µg/mL. These results highlight its potential as an alternative treatment for resistant bacterial infections .

- Neuroprotection in Animal Models : In a rodent model of induced neurodegeneration, administration of MCHA resulted in reduced neuronal loss and improved behavioral outcomes. The compound's ability to enhance GABAergic signaling was confirmed through electrophysiological studies .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 232.71 g/mol |

| MIC against Staphylococcus aureus | 8 µg/mL |

| MIC against Escherichia coli | 16 µg/mL |

| Neuroprotective Effect | Significant in rodent models |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves cyclohexane ring functionalization (e.g., carboxylation), followed by morpholine substitution via nucleophilic addition or reductive amination. The final hydrochloride salt is formed using HCl.

- Purity Validation :

- HPLC : Use reverse-phase chromatography with UV detection (≥97% purity, as seen in commercial analogues like PRE-084 hydrochloride ).

- NMR : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on morpholine proton signals (δ 3.5–4.0 ppm) and cyclohexane backbone .

- Melting Point : Compare observed mp with literature values (e.g., similar morpholine derivatives show mp 247–251°C ).

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using gravimetric or spectrophotometric methods.

- pH-Dependent Studies : Adjust pH to mimic physiological conditions (e.g., 1–7.4) to assess ionizable carboxyl and morpholine groups.

- Reference Standards : Cross-validate with structurally related compounds, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid (solubility data in polar solvents ).

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Experimental Design :

- Design of Experiments (DoE) : Vary temperature, catalyst (e.g., Pd/C for hydrogenation), and stoichiometry of morpholine to cyclohexane intermediates.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products (e.g., over-substitution on morpholine).

- Case Study : Analogous morpholine derivatives (e.g., Diclofensine hydrochloride) achieved >98% purity via controlled HCl salt crystallization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to sigma receptors (see PRE-084 hydrochloride, a sigma-1 agonist with similar morpholine-cyclohexane motifs ).

- QSAR Modeling : Corrogate electronic (e.g., LogP) and steric parameters (e.g., tPSA) with activity data from analogues like 3-amino-4-(4-hydroxyphenyl)butyric acid hydrochloride .

Q. What analytical techniques are critical for resolving structural ambiguities in crystallographic studies?

- Advanced Techniques :

- Single-Crystal X-ray Diffraction : Resolve chair conformations of the morpholine ring and cyclohexane backbone (e.g., as demonstrated for 1-(4-chlorophenyl)-3-morpholin-4-yl-urea ).

- DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate stereochemistry.

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Validation Protocol :

- Accelerated Stability Testing : Expose the compound to HCl (pH 1–3) at 40°C/75% RH for 14 days, monitoring degradation via LC-MS.

- Comparative Analysis : Contrast with structurally stable derivatives, such as (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, which retains integrity under similar conditions .

Q. What methodologies reconcile discrepancies in pharmacological activity across studies?

- Approach :

- Meta-Analysis : Pool data from in vitro assays (e.g., IC50 values) and adjust for variables like cell type or assay buffer.

- Dose-Response Curves : Use standardized protocols (e.g., NIH guidelines) to minimize inter-lab variability.

- Reference Compounds : Include positive controls like LY2409881 hydrochloride, a structurally complex morpholine derivative with well-characterized activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.